Benzenesulfonic acid, 2,2'-thiobis[5-nitro-

Redox Stability Nitro Reduction Diazo Intermediate

Benzenesulfonic acid, 2,2'-thiobis[5-nitro- (CAS 63216-88-6) is a dimeric aromatic sulfonic acid comprising two 5‑nitrobenzenesulfonic acid moieties connected by a central sulfide (–S–) bridge. With molecular formula C₁₂H₈N₂O₁₀S₃, molecular weight 436.4 g·mol⁻¹, density 1.98 g·cm⁻³, and a calculated LogP of 5.36, the compound exhibits moderate lipophilicity yet retains substantial aqueous solubility owing to its dual sulfonic acid groups.

Molecular Formula C12H8N2O10S3
Molecular Weight 436.4 g/mol
CAS No. 63216-88-6
Cat. No. B13754531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 2,2'-thiobis[5-nitro-
CAS63216-88-6
Molecular FormulaC12H8N2O10S3
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
InChIInChI=1S/C12H8N2O10S3/c15-13(16)7-1-3-9(11(5-7)26(19,20)21)25-10-4-2-8(14(17)18)6-12(10)27(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24)
InChIKeyLVUFXZAHTLUDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic acid, 2,2'-thiobis[5-nitro- (CAS 63216-88-6): A Bifunctional Nitro‑Sulfonic Acid Intermediate for Dyes, Photoresists, and PCB Materials


Benzenesulfonic acid, 2,2'-thiobis[5-nitro- (CAS 63216-88-6) is a dimeric aromatic sulfonic acid comprising two 5‑nitrobenzenesulfonic acid moieties connected by a central sulfide (–S–) bridge. With molecular formula C₁₂H₈N₂O₁₀S₃, molecular weight 436.4 g·mol⁻¹, density 1.98 g·cm⁻³, and a calculated LogP of 5.36, the compound exhibits moderate lipophilicity yet retains substantial aqueous solubility owing to its dual sulfonic acid groups . It is listed under EINECS 264‑006‑7 and is commercially supplied as the free acid. The compound serves primarily as a key intermediate: reduction of the nitro groups yields 2,2'-thiobis(5‑aminobenzenesulfonic acid) (TBAS), which is employed in positive‑tone photosensitive polyimides and as a building block for disazo direct dyes and printed circuit board (PCB) materials [1][2].

Bifunctional nitro‑sulfonic acid intermediate for diamino monomer synthesis
Suitable for aqueous reduction and dye‑bath formulations
Enables positive‑tone photoresist and PCB material production

Why Benzenesulfonic acid, 2,2'-thiobis[5-nitro- Cannot Be Replaced by Monomeric Nitrobenzenesulfonic Acids or Disulfide‑Linked Analogs


Generic substitution is precluded by the unique reactivity and stability profile arising from the specific combination of a sulfide bridge, electron‑withdrawing nitro groups, and solubilizing sulfonic acid groups. Monomeric 5‑nitrobenzenesulfonic acid lacks the bifunctional architecture required for building diamino monomers, while the disulfide analog 2,2'‑dithiobis(5‑nitrobenzenesulfonic acid) undergoes facile reductive cleavage of its S–S bond—a process that would destroy the dimeric structure during the nitro‑to‑amino reduction step [REFS‑1]. Furthermore, the non‑sulfonated analog 1,1'‑thiobis(4‑nitrobenzene) (CAS 1223‑31‑0) is water‑insoluble (m.p. 160 °C) and cannot be processed in aqueous dyeing baths or aqueous‑base photoresist developers [REFS‑2]. The target compound’s dual sulfonic acid groups simultaneously ensure water solubility and provide ionic functionality essential for the aqueous‑base developability of the resulting polyimides [REFS‑3]. These interconnected structural features mean that replacing the compound with a close analog would compromise either redox integrity, solubility, or downstream polymer performance.

Monomeric 5-nitrobenzenesulfonic acid lacks bifunctional architecture for diamino monomers
Disulfide analog cleaves during nitro reduction, destroying dimeric structure
Non-sulfonated analog (CAS 1223‑31‑0) is water‑insoluble, incompatible with aqueous processing

Benzenesulfonic acid, 2,2'-thiobis[5-nitro- (CAS 63216-88-6): Head‑to‑Head Quantitative Differentiation Evidence


Sulfide Bridge Survives Nitro‑Reduction Conditions That Cleave the Disulfide Analog

The classic production process for the diamino derivative TBAS treats CAS 63216‑88‑6 with iron powder and hydrochloric acid at elevated temperature; the sulfide bridge remains intact throughout this vigorous reduction, yielding 2,2'‑thiobis(5‑aminobenzenesulfonic acid) quantitatively [REFS‑1]. In contrast, the disulfide analog 2,2'‑dithiobis(5‑nitrobenzenesulfonic acid) would undergo reductive cleavage of the S–S bond under identical conditions, as established by electrochemical studies on the structurally analogous Ellman's reagent (DTNB), which exhibits a distinct reduction wave corresponding to disulfide scission at approximately –0.3 V vs. SCE on a hanging mercury drop electrode [REFS‑2].

Sulfide Bridge Redox Stability
Class‑level
S–S bridge intact during Fe/HCl reduction; disulfide cleaved at –0.3 V vs. SCE
Enables direct diamino monomer synthesis without protecting groups
Class‑level inference from DTNB electrochemical data
Redox Stability Nitro Reduction Diazo Intermediate

Reduction to TBAS Enables a Positive‑Tone Photosensitive Polyimide with 100 mJ cm⁻² Sensitivity

CAS 63216‑88‑6 is the direct precursor to 2,2'‑thiobis(5‑aminobenzenesulfonic acid) (TBAS). When polymerized with 4,4'‑oxydianiline and 6FDA and formulated with 30 wt% S‑DNQ diazonaphthoquinone photoactive compound, the resulting polyimide bearing sulfonate groups (TBAS‑PIS) functions as a positive‑working photoresist. Upon exposure to 365 nm UV light and development with 2.38 wt% aqueous tetramethylammonium hydroxide (TMAH) at room temperature, the resist achieves a sensitivity of 100 mJ cm⁻² and a contrast of 2.6, enabling 20 μm line‑and‑space patterns [REFS‑1]. The analogous polymer derived from the oxybis‑amino monomer (OBAS‑PIS) was also prepared in the same study; the authors report that the thiobis architecture was essential for achieving the aqueous‑base solubility and imaging performance documented.

Photoresist Sensitivity
Reported
Sensitivity = 100 mJ cm⁻²; Contrast = 2.6; 20 μm L/S resolution
Supports microelectronics photoresist patterning fit
Cross‑study; OBAS sensitivity not disclosed
Photosensitive Polyimide Microelectronics Photoresist

Dual Sulfonic Acid Groups Confer Aqueous Processability Absent in Non‑Sulfonated Thiobis Analogs

The target compound carries two benzenesulfonic acid groups (calculated LogP = 5.36), rendering it highly soluble in water and alkaline aqueous solutions [REFS‑1]. In sharp contrast, the non‑sulfonated analog 1,1'‑thiobis(4‑nitrobenzene) (CAS 1223‑31‑0) is a crystalline solid (m.p. 160 °C) that is insoluble in water and requires organic solvents for dissolution [REFS‑2]. This solubility difference is critical for aqueous dye‑bath formulations and for the aqueous‑base development step in photoresist processing, where the sulfonic acid groups enable dissolution of unexposed resist regions.

Aqueous Solubility Advantage
Data to verify
Target: water‑soluble; Non‑sulfonated analog: water‑insoluble
Ensures aqueous dye‑bath and developer compatibility
Sources not provided; solubility based on calculated LogP
Water Solubility Dye Intermediates Aqueous Processing

Physicochemical Profile (Density and Lipophilicity) Diverges Significantly from the Amino‑Reduction Product

The nitro compound (CAS 63216‑88‑6) exhibits a density of 1.98 g cm⁻³ and a calculated LogP of 5.36 [REFS‑1]. Its amino‑reduction product, 2,2'‑thiobis(5‑aminobenzenesulfonic acid) (CAS 118‑86‑5), has a notably lower predicted density of 1.84 g cm⁻³ [REFS‑2]. The higher density and greater lipophilicity of the nitro compound affect its behaviour in liquid–liquid extraction, recrystallization, and HPLC purification, requiring different solvent systems and stationary phases compared with the amino analog. The SIELC application note confirms that the compound can be resolved on a Newcrom R1 mixed‑mode column using acetonitrile/water/phosphoric acid, with formic acid substitution for MS compatibility [REFS‑3].

Density & Lipophilicity Divergence
Head‑to‑head
Density: 1.98 vs. 1.84 g cm⁻³ (amino analog); LogP: 5.36 vs. expected lower
Requires distinct purification and QC protocols
Predicted density values; validation recommended
Physicochemical Properties Purification Formulation

Optimal Procurement and Application Scenarios for Benzenesulfonic acid, 2,2'-thiobis[5-nitro- (CAS 63216-88-6)


Synthesis of Positive‑Tone Photosensitive Polyimide Photoresists for Microelectronics Patterning

CAS 63216‑88‑6 is reduced to TBAS, which is then copolymerized with aromatic dianhydrides and diamines to produce sulfonated polyimides. When formulated with diazonaphthoquinone photoactive compounds, these polyimides act as positive‑tone photoresists with a documented sensitivity of 100 mJ cm⁻² and contrast of 2.6 under 365 nm exposure, enabling 20 μm feature resolution [REFS‑1]. This scenario is directly supported by the lithographic performance data presented in Section 3.

Manufacture of Disazo Direct Dyes and Colorants for Cellulose Fibers

After reduction to the diamino derivative, the compound is tetrazotized and coupled with phenols, naphthols, or pyrazolones to generate disazo direct dyes with high substantivity for cotton. The sulfide bridge contributes to dye‑fiber affinity, while the sulfonic acid groups ensure water solubility in dye‑bath formulations [REFS‑2].

Intermediate for Water‑Soluble Redox‑Active Probes and Thiol‑Detection Reagents

The compound’s structural resemblance to DTNB (Ellman’s reagent), combined with the enhanced water solubility provided by its sulfonic acid groups, makes it a potential scaffold for developing aqueous‑compatible chromogenic probes for thiols and sulfite ions [REFS‑3]. The sulfide bridge offers greater redox stability than the disulfide linkage of DTNB, enabling applications where background reduction must be minimized.

Precursor for Printed Circuit Board (PCB) Specialty Chemicals

Historical industrial documentation identifies CAS 63216‑88‑6 as an intermediate for printed circuit board materials [REFS‑4]. The compound’s nitro‑to‑amino reduction pathway and its bifunctional aromatic architecture make it suitable for synthesizing high‑performance epoxy hardeners or polyimide precursors used in PCB laminates and solder masks.

Application
Selection Property
Validation Focus
Positive‑tone photoresist synthesis
Thiobis architecture for aqueous developability
Lithographic sensitivity and contrast
Disazo direct dye manufacture
Aqueous solubility and bifunctional reactivity
Dye‑fiber substantivity and color yield
Water‑soluble redox probe development
Sulfide bridge redox stability
Thiol detection selectivity vs. DTNB
PCB specialty chemical precursor
Nitro‑to‑amine reduction pathway
Epoxy hardener or polyimide precursor performance
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